molecular formula C18H15F2N5O2S2 B2552311 N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886938-33-6

N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2552311
CAS No.: 886938-33-6
M. Wt: 435.47
InChI Key: YDSSLGNTBKJLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based compound featuring a 4-fluorobenzyl group and a 4-fluorophenyl urea moiety. Thiadiazoles are heterocyclic scaffolds known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The fluorine substituents in this compound are strategically positioned to enhance metabolic stability, lipophilicity, and binding interactions with biological targets such as kinases or apoptosis-regulating proteins .

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O2S2/c19-12-3-1-11(2-4-12)9-21-15(26)10-28-18-25-24-17(29-18)23-16(27)22-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSLGNTBKJLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, with the CAS number 886938-33-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antitumor, antibacterial, and antifungal properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H15F2N5O2S2C_{18}H_{15}F_2N_5O_2S_2, and it has a molecular weight of 435.5 g/mol. The structure incorporates a thiadiazole moiety, which is often associated with various biological activities.

PropertyValue
CAS Number886938-33-6
Molecular FormulaC18H15F2N5O2S2C_{18}H_{15}F_2N_5O_2S_2
Molecular Weight435.5 g/mol

Antitumor Activity

Research has highlighted the antitumor potential of thiadiazole derivatives. A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of K562 Cell Line : The compound showed an IC50 value indicating effective inhibition of the Bcr-Abl tyrosine kinase in K562 chronic myelogenous leukemia cells .
  • Structure-Activity Relationship : Variations in substituents on the thiadiazole ring were found to significantly influence cytotoxicity, with certain derivatives achieving IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties. Studies indicate that compounds with similar structures demonstrate:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 32 to 42 μg/mL against fungal strains such as Candida albicans .

Antifungal Activity

The antifungal properties of this compound have been noted in studies involving derivatives that share structural similarities:

  • Effective Against Fungi : Certain derivatives showed significant activity against Aspergillus niger and Candida albicans, with inhibition percentages between 58% and 66% compared to standard antifungals like fluconazole .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of thiadiazole derivatives:

  • Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of various thiadiazole compounds on human cancer cell lines, revealing promising candidates for further development as antitumor agents .
  • Molecular Docking Studies : Investigations into the binding interactions of these compounds with target proteins (such as tubulin) provided insights into their mechanisms of action and potential therapeutic applications .
  • Synthesis and Characterization : The synthesis of this compound involved multiple steps including hydrazine treatment and subsequent reactions that yielded structurally diverse derivatives with varied biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance:

  • Mechanism of Action : The compound's thioacetamide structure may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
  • Case Studies : In vitro evaluations have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. For example, derivatives of similar thiadiazole compounds have shown promising results against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Targeted Action : The presence of the ureido group in the structure suggests potential interactions with cancer cell receptors or pathways involved in tumor growth.
  • Research Findings : Studies involving similar compounds have shown efficacy against breast cancer cell lines (e.g., MCF7), utilizing assays such as Sulforhodamine B for assessing cytotoxicity . Compounds with structural similarities have demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity : Computational studies reveal that the compound binds effectively to specific receptors associated with microbial resistance and cancer proliferation.
  • Insights from Research : Docking simulations have indicated favorable binding modes with enzymes critical for bacterial survival and cancer cell metabolism .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3, )
  • Key Differences: Substituents: 4-Chlorophenyl (R1) and 4-nitrophenylamino (R2) groups. Activity: Exhibited 92.36% Akt inhibition in C6 glioma cells, inducing apoptosis and cell cycle arrest. Binding Interactions: Molecular docking revealed π-π stacking, hydrogen bonds, and salt-bridge formation with Akt .
  • Fluorine’s electron-withdrawing nature could enhance binding affinity but reduce solubility relative to nitro substituents.
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (Compound 5n, )
  • Key Differences: Substituents: 4-Fluorobenzyl (R1) and 2-methoxyphenoxy (R2) groups. Structural Data: NMR spectra confirm the presence of fluorobenzyl and methoxyphenoxy moieties.
  • Comparison: While both compounds share the 4-fluorobenzyl group, the target’s urea linker (vs.
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (Compound 4j, )
  • Key Differences :
    • Substituents : 4-Chlorophenyl urea (R1) and 6-methylbenzothiazolyl (R2).
    • Activity : Demonstrated antiproliferative effects (GC-MS: m/z 490.92).
Akt Inhibition
  • The target compound’s urea group mimics ATP’s adenine moiety, enabling competitive binding to Akt’s active site. Compared to Compound 3 (92.36% inhibition), fluorine’s smaller atomic radius may allow tighter π-π interactions with hydrophobic pockets .
Antiproliferative Effects
  • Fluorinated thiadiazoles (e.g., compounds) show superior antiproliferative activity compared to non-halogenated analogs. The target’s 4-fluorophenyl group may reduce metabolic degradation, prolonging efficacy .

Physicochemical Properties

Property Target Compound Compound 3 () Compound 5n ()
Molecular Weight ~463.45 g/mol (estimated) 456.44 g/mol (GC-MS) 410.06 g/mol (HRMS)
LogP ~3.5 (predicted) Higher (nitro group) ~2.8 (methoxy group)
Hydrogen Bond Donors 3 (urea NH, acetamide NH) 2 (acetamide NH, amino NH) 1 (acetamide NH)
  • Solubility : The target’s fluorine atoms may lower aqueous solubility compared to methoxy-substituted analogs (e.g., Compound 5n) but improve membrane permeability .

Preparation Methods

Synthesis of 2-Amino-5-(4-Fluorobenzyl)-1,3,4-Thiadiazole

The foundational step involves constructing the 1,3,4-thiadiazole ring. A mixture of 4-fluorophenylacetic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in phosphorous oxychloride (30 mL) is refluxed for 45 minutes. After quenching with cold water, the solution is basified with potassium hydroxide, yielding 2-amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole as a crystalline solid. This intermediate is critical for subsequent functionalization.

Key Data:

Parameter Value
Yield 70–75%
Melting Point 168–170°C (ethanol)
IR (KBr) $$ \nu $$ cm⁻¹ 2923 (C-H), 1512 (C=N), 1683 (C=S)

Acetamide Coupling and Final Product Isolation

Thioacetamide Formation

The thiol group of the intermediate reacts with 2-chloroacetamide under basic conditions. A mixture of 5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol (1 equiv), 2-chloroacetamide (1.1 equiv), and potassium carbonate (2 equiv) in dry acetone is refluxed for 6 hours. The crude product is recrystallized from ethanol to yield the title compound.

Reaction Conditions:

Parameter Specification
Solvent Dry acetone
Temperature Reflux (56°C)
Reaction Time 6 hours
Yield 65–70%

Alternative Industrial-Scale Synthesis

A patent describes a two-phase system using toluene and aqueous sodium hydroxide. 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA-sulfone) reacts with N-(4-fluorobenzyl)-2-hydroxyacetamide at 0–15°C. The organic phase is acidified and crystallized via solvent evaporation, achieving 85% yield.

Industrial Parameters:

Component Mole Ratio
TDA-sulfone 1.00–1.15
NaOH 1.00–1.75
Solvent (toluene) 5.90–6.60

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃):
    δ 4.41 (s, 2H, CH₂), 6.9–7.84 (m, 8H, Ar-H), 10.02 (s, 1H, NH).
  • IR (KBr):
    1683 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >99% purity with a retention time of 8.2 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Laboratory-Scale 70 95 Moderate
Industrial 85 99 High

The industrial method offers superior yield and scalability due to optimized phase separation and solvent recovery.

Challenges and Mitigation Strategies

  • Byproduct Formation:
    Excess isocyanate leads to bis-urea derivatives. Stoichiometric control and low-temperature addition minimize this.
  • Solvent Selection: Toluene outperforms dichloromethane in industrial settings due to easier recovery and lower toxicity.

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorobenzyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The compound can be synthesized via a multi-step approach starting with the condensation of p-fluorobenzaldehyde with thiosemicarbazide in ethanol under reflux, followed by cyclization with acetic anhydride. Key intermediates include (E)-1-(4-fluorobenzylidene)thiosemicarbazide, which undergoes thermal cyclization to form the thiadiazole core. Final steps involve thioether formation and urea coupling. Yield optimization (70%) is achieved through recrystallization in aqueous ethanol (80% v/v) and controlled reaction temperatures (80–90°C) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P21/c) with lattice parameters:

  • a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°
  • Intramolecular S···O contact (2.682 Å) and dihedral angles (86.82°) between thiadiazole and fluorophenyl rings indicate steric constraints. Hydrogen bonds (N–H···O and C–H···O) form R₁²(6) and R₂²(8) motifs, stabilizing a 3D network via π-stacking along the b-axis .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

  • IR spectroscopy : Confirms urea C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C–S vibrations (~650–750 cm⁻¹).
  • NMR : ¹H NMR identifies acetamide methyl protons (~2.1 ppm) and fluorophenyl aromatic protons (7.2–7.8 ppm). ¹³C NMR resolves thiadiazole carbons (~160–170 ppm) .
  • GC-MS : Validates molecular weight (e.g., calculated 456.56 vs. experimental 456.44 for analogs) .

Advanced Research Questions

Q. How does this compound inhibit VEGFR-2 and BRAF kinase, and what in silico methods predict its binding affinity?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) reveal hydrogen bonding between the urea moiety and kinase active-site residues (e.g., Lys868 in VEGFR-2). The fluorophenyl group enhances hydrophobic interactions, while the thiadiazole-thioacetamide backbone aligns with ATP-binding pockets. MM-PBSA calculations estimate binding energies ≤ -9.5 kcal/mol, correlating with IC₅₀ values ≤ 2.5 µM in antiproliferative assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across cell lines)?

  • Orthogonal assays : Use MTT, clonogenic, and apoptosis assays to cross-validate cytotoxicity.
  • Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro phenylurea derivatives show 10-fold differences in activity due to electron-withdrawing effects) .
  • Solubility adjustments : Co-solvents (DMSO/PEG 400) improve bioavailability in in vivo models .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

  • ADMET prediction : SwissADME identifies moderate permeability (LogP ~3.2) and CYP3A4 metabolism risks.
  • Prodrug design : Esterification of the acetamide group improves oral absorption (calculated Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

Q. How do substituent variations on the thiadiazole ring affect structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl): Enhance kinase inhibition (IC₅₀: 1.8–2.5 µM) via improved electron-deficient π-π stacking.
  • Methoxy groups : Reduce activity (IC₅₀ > 10 µM) due to steric hindrance in hydrophobic pockets .

Methodological Notes

  • Crystallography : Use SHELX-97 for refinement; apply riding models for H-atom placement.
  • Bioassays : Normalize data to positive controls (e.g., sorafenib for VEGFR-2) and report p-values ≤ 0.05.
  • Synthetic scale-up : Pilot reactions (>5 mmol) require inert atmospheres (N₂) to prevent thioacetamide oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.